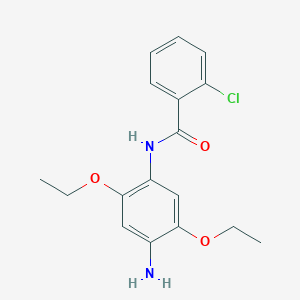
N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide is a chemical compound with the molecular formula C17H20N2O3Cl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, two ethoxy groups, and a chlorobenzamide moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2,5-diethoxybenzoic acid and 2-chlorobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.
Procedure: The 4-amino-2,5-diethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkoxides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the manufacture of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with signaling pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-amino-2,5-diethoxyphenyl)benzamide: Lacks the chlorine atom, resulting in different reactivity and applications.
N-(4-amino-2,5-dimethoxyphenyl)-2-chlorobenzamide: Contains methoxy groups instead of ethoxy groups, affecting its solubility and reactivity.
N-(4-amino-2,5-diethoxyphenyl)-4-chlorobenzamide: The chlorine atom is positioned differently, leading to variations in chemical behavior.
Uniqueness
N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C17H19ClN2O3 |
|---|---|
Molekulargewicht |
334.8 g/mol |
IUPAC-Name |
N-(4-amino-2,5-diethoxyphenyl)-2-chlorobenzamide |
InChI |
InChI=1S/C17H19ClN2O3/c1-3-22-15-10-14(16(23-4-2)9-13(15)19)20-17(21)11-7-5-6-8-12(11)18/h5-10H,3-4,19H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
KFXWSLOBIUZWDL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1N)OCC)NC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


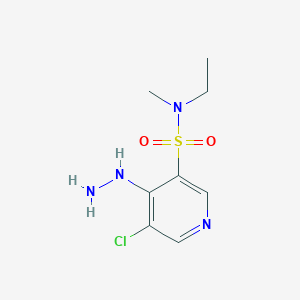
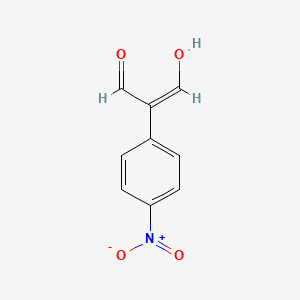

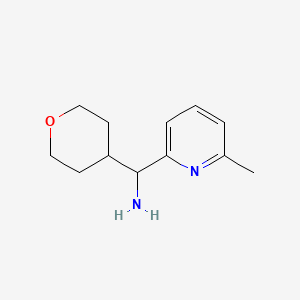


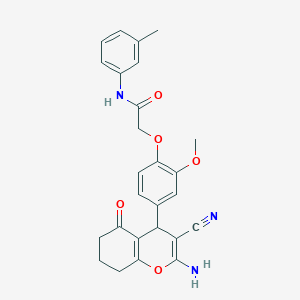

![4-Oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B15228151.png)
![2-Tert-butyl8-methyl7-oxo-5-oxa-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15228158.png)

![Methyl 2-bromobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15228175.png)
![Methyl 2-(5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate](/img/structure/B15228178.png)

